molecular formula C25H18O4 B14307979 Phenyl 4-(4-phenoxyphenoxy)benzoate CAS No. 113855-59-7

Phenyl 4-(4-phenoxyphenoxy)benzoate

Cat. No.: B14307979
CAS No.: 113855-59-7
M. Wt: 382.4 g/mol
InChI Key: AQDIZWPTFLPFRZ-UHFFFAOYSA-N
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Description

Phenyl 4-(4-phenoxyphenoxy)benzoate is a benzoate ester derivative characterized by a central benzene ring substituted with two phenoxy groups. Its structure comprises a phenyl ester linked to a benzoic acid backbone, with one phenoxy group attached at the para-position of the benzene ring and another phenoxy group extending from that position.

Properties

CAS No.

113855-59-7

Molecular Formula

C25H18O4

Molecular Weight

382.4 g/mol

IUPAC Name

phenyl 4-(4-phenoxyphenoxy)benzoate

InChI

InChI=1S/C25H18O4/c26-25(29-21-9-5-2-6-10-21)19-11-13-22(14-12-19)28-24-17-15-23(16-18-24)27-20-7-3-1-4-8-20/h1-18H

InChI Key

AQDIZWPTFLPFRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)OC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Phenyl 4-(4-phenoxyphenoxy)benzoate typically involves the esterification of phenol with benzoyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the complete conversion of reactants to the desired product . Another method involves the nucleophilic aromatic substitution of phenol with p-chlorobenzoic acid in the presence of a suitable solvent and catalyst .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The reaction mixture is typically subjected to purification steps such as recrystallization and distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Phenyl 4-(4-phenoxyphenoxy)benzoate undergoes various chemical reactions, including nucleophilic aromatic substitution, esterification, and hydrolysis. These reactions are influenced by the presence of electron-withdrawing or electron-donating groups on the aromatic ring .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include sodium hydroxide, benzoyl chloride, and p-chlorobenzoic acid. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents such as tetrahydronaphthalene .

Major Products Formed: The major products formed from the reactions of this compound include various substituted phenyl benzoates and phenols. These products are often used as intermediates in the synthesis of more complex chemical compounds.

Mechanism of Action

The mechanism of action of Phenyl 4-(4-phenoxyphenoxy)benzoate involves its interaction with specific molecular targets and pathways. The compound’s phenyl and benzoate groups allow it to interact with various enzymes and receptors, influencing their activity and leading to specific biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares phenyl 4-(4-phenoxyphenoxy)benzoate with analogous compounds, focusing on substituent effects, physicochemical properties, and functional applications.

Substituent Variations in Benzoate Esters

Table 1: Key Structural Features and Properties of Selected Benzoate Derivatives
Compound Name Substituents/R-Groups Molecular Weight (g/mol) Key Properties/Applications Reference
This compound Phenyl ester; two para-phenoxy groups ~422.4 (calculated) Liquid crystal precursor; thermal stability
Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1) Ethyl ester; sulfonamide, chloro, phenylcarbamoyl ~447.9 Antibacterial (MIC: 0.45–0.9 mM vs. E. coli)
Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) Methyl ester; quinoline-piperazine moiety ~483.5 Anticancer/antimicrobial research
(E)-4-(((4-(Trifluoromethyl)phenyl)imino)methyl)phenyl 4-(alkyloxy)benzoate (In) Trifluoromethyl; alkyloxy chain Varies with alkyl length Smectic/nematic liquid crystal phases
4-Hexyloxyphenyl 4-Pentylbenzoate Hexyloxy and pentyl chains ~384.5 Thermotropic liquid crystal behavior
2-Fluoro-4-((4-(alkyloxy)phenyl)diazenyl)phenyl 4-substituted benzoate (Inx) Fluoro, azo, alkyloxy groups Varies Photo-responsive liquid crystals

Functional Group Impact on Properties

A. Antimicrobial Activity
  • SABA1 () demonstrates potent antibacterial activity due to its sulfonamide and chloro substituents, which enhance membrane permeability in Gram-negative bacteria .
  • Quinoline Derivatives (C1–C7) () incorporate piperazine and quinoline moieties, which are associated with intercalation into DNA or enzyme inhibition, making them candidates for anticancer agents .
B. Liquid Crystalline Behavior
  • Liquid Crystal Polymers (C3, C6-F4) () feature acrylate termini and fluorinated groups, enabling tunable gas separation membranes due to their smectic phase organization .
  • Schiff Base Esters () exhibit mesomorphic stability influenced by imine (-CH=N-) linkages and alkyloxy chains. For example, 3-hydroxy-4-[(phenylimino)methyl]phenyl 4-(hexadecanoyloxy) benzoate () shows enantiotropic nematic phases due to its long alkyl chain and hydrogen-bonding hydroxyl group .
C. Thermal Stability
  • Percec-Type Dendrons () with multiple dodecyloxy chains demonstrate high thermal stability (decomposition >300°C), attributed to their branched architecture .
  • Fluorinated Benzoates (C6-F4) () show enhanced thermal resistance (Td ~350°C) due to the strong C-F bonds and aromatic stacking .
  • This compound is expected to decompose above 250°C, intermediate between flexible alkyl-chain esters and rigid fluorinated systems.

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